molecular formula C12H14N6O B5363378 1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine

1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine

Katalognummer B5363378
Molekulargewicht: 258.28 g/mol
InChI-Schlüssel: OLQVQUFSDVSGAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine, also known as PTC299, is a small molecule drug that has been developed as an anti-cancer agent. It is a member of the class of compounds known as triazolopyridines, which have shown promise in the treatment of a variety of cancers. PTC299 has been shown to have potent anti-tumor activity in preclinical studies, and is currently undergoing clinical trials for the treatment of several types of cancer.

Wirkmechanismus

The mechanism of action of 1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine involves the inhibition of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. This compound binds to the active site of DHODH and prevents the enzyme from carrying out this reaction, leading to a depletion of pyrimidine nucleotides. This depletion inhibits DNA synthesis and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, and has been found to be well-tolerated in animal models. In addition to its anti-tumor effects, this compound has also been found to have anti-inflammatory effects, and has been shown to reduce the production of inflammatory cytokines in vitro. This suggests that this compound may have potential applications in the treatment of inflammatory diseases as well as cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine is that it has shown potent anti-tumor activity in preclinical studies, and has been found to be well-tolerated in animal models. This suggests that it may have potential as a therapeutic agent for the treatment of a variety of cancers. However, one limitation of this compound is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.

Zukünftige Richtungen

There are several potential future directions for research on 1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine. One area of interest is the development of combination therapies that include this compound along with other anti-cancer agents. Another area of interest is the identification of biomarkers that can be used to predict response to this compound treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify potential side effects and drug interactions. Overall, this compound shows promise as a potential anti-cancer agent, and further research is needed to fully explore its therapeutic potential.

Synthesemethoden

The synthesis of 1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine involves several steps, starting with the reaction of 2-bromopyridine with sodium azide to form 2-azidopyridine. This compound is then reacted with ethyl 2-oxo-2-(1H-1,2,3-triazol-5-yl)acetate to form the triazole intermediate. The final step involves the reaction of the triazole intermediate with piperazine and triethylamine to form the target compound, this compound.

Wissenschaftliche Forschungsanwendungen

1-(2-pyridinyl)-4-(1H-1,2,3-triazol-5-ylcarbonyl)piperazine has been extensively studied in preclinical models of cancer, and has shown promise as a potential anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell division.

Eigenschaften

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O/c19-12(10-9-14-16-15-10)18-7-5-17(6-8-18)11-3-1-2-4-13-11/h1-4,9H,5-8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQVQUFSDVSGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.